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molecular formula C10H7Cl2NO B8490382 1-Methyl-2,7-dichloroindole-3-carbaldehyde

1-Methyl-2,7-dichloroindole-3-carbaldehyde

Cat. No. B8490382
M. Wt: 228.07 g/mol
InChI Key: BGLQCWGLNSCPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05536721

Procedure details

Prepared from POCl3 (17 ml), DMF (17 ml), (44) (7.5 g), yielding (47) 6.8 g (72%). M.p. 185°-187° C. In this reaction the reaction time was 48 h instead of 3 h.
Name
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[CH3:6][N:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][C:14]=2[Cl:16])[CH2:9][C:8]1=O.CN([CH:21]=[O:22])C>>[CH3:6][N:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][C:14]=2[Cl:16])[C:9]([CH:21]=[O:22])=[C:8]1[Cl:3]

Inputs

Step One
Name
Quantity
17 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
7.5 g
Type
reactant
Smiles
CN1C(CC2=CC=CC(=C12)Cl)=O
Name
Quantity
17 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(=C(C2=CC=CC(=C12)Cl)C=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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